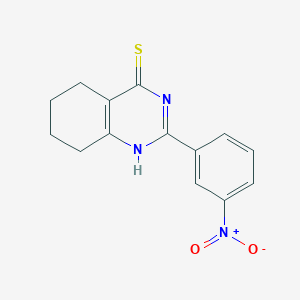

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol (NQMT) is a compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. NQMT is a member of the quinazoline family, which is known to have various biological activities, including anticancer, antiviral, and antibacterial properties.

Applications De Recherche Scientifique

- Schiff bases, including 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol, serve as ligands in coordination chemistry. They form complexes with metal ions, influencing catalytic reactions . These complexes can be used as catalysts in various chemical transformations.

- Schiff bases play a crucial role in asymmetric synthesis. Their chiral nature allows for the creation of enantiomerically pure compounds. Researchers have explored their use in asymmetric reactions, such as asymmetric aldol reactions and Mannich reactions .

- Schiff bases exhibit diverse biological activities. Researchers have investigated their potential as antimicrobial agents, antitumor compounds, and anti-inflammatory drugs. The nitrophenyl group in 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol may contribute to its bioactivity .

- Schiff bases are utilized in the design of functional materials. Their ability to form coordination complexes with metals makes them valuable for creating luminescent materials, sensors, and molecular switches .

- Schiff bases have been explored for environmental purposes. For instance, they can act as colorimetric sensors for detecting metal ions in water. Researchers have also investigated their use in removing heavy metals from contaminated environments .

- The structural diversity of Schiff bases allows for the design of optical materials. These compounds can exhibit fluorescence, phosphorescence, and nonlinear optical properties. Researchers have synthesized Schiff base-based materials for optoelectronic applications .

Catalysis

Asymmetric Synthesis

Medicinal Chemistry

Materials Science

Environmental Applications

Optical Materials

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(3-nitrophenyl)acetic acid, have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .

Mode of Action

It’s worth noting that nitrobenzenes, a class of compounds to which this molecule belongs, are known to undergo electrophilic substitution due to the presence of a nitro group .

Biochemical Pathways

Similar compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown diverse biological activities, indicating potential therapeutic possibilities .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-17(19)10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(20)16-13/h3-5,8H,1-2,6-7H2,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENKKPUEDIECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2778056.png)

![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)